Superior Multi-Target Cholinesterase Inhibition Profile vs. Timosaponin AIII
Sarsasapogenin (SRS) demonstrates a unique multi-target profile, potently inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a key advantage over its glycosylated precursor Timosaponin AIII. While Timosaponin AIII inhibits AChE with an IC50 of 35.4 μM, sarsasapogenin exhibits an IC50 of 7.7 μM for AChE and 23.4 μM for BuChE [1]. This indicates sarsasapogenin is a significantly more potent inhibitor of AChE.
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 7.7 μM for AChE; 23.4 μM for BuChE |
| Comparator Or Baseline | Timosaponin AIII: 35.4 μM for AChE |
| Quantified Difference | Sarsasapogenin is ~4.6-fold more potent against AChE than Timosaponin AIII |
| Conditions | In vitro enzymatic assays |
Why This Matters
This potent dual cholinesterase inhibition, superior to its precursor, supports its selection for studies targeting cholinergic deficits in Alzheimer's disease.
- [1] Kashyap P, Muthusamy K, Niranjan M, Trikha S, Kumar S. Sarsasapogenin: A steroidal saponin from Asparagus racemosus as multi target directed ligand in Alzheimer's Disease. Steroids. 2020 Jan;153:108529. View Source
